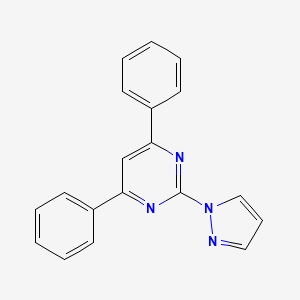

![molecular formula C14H16N6S2 B5513605 5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)" is a multifunctional molecule, primarily researched for its potential applications in various fields due to its unique chemical structure. This compound, characterized by the presence of triazole rings and a phenylenebis(methylenethio) linker, has drawn attention for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves strategies that include nucleophilic ring-opening reactions followed by cyclization processes. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been reported to involve intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides (S. V. Kumar et al., 2012). Similarly, compounds with bis-triazole structures are synthesized using various methodologies that highlight the versatility and complexity of synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of bis-triazole derivatives is crucial for their chemical and physical properties. For instance, the crystal structure analysis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene provides insights into the arrangement and orientation of triazole rings in relation to the phenyl linker, showcasing the significance of structural analysis in understanding compound behavior (Peng Yan, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of bis-triazole compounds are influenced by their functional groups and molecular structure. Studies on similar compounds reveal that the presence of triazole rings contributes to their ability to participate in various chemical reactions, including click reactions and coordination with metals, which can lead to the formation of complex structures with unique properties (M. Ghassemzadeh et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are directly linked to their molecular arrangement. For example, the synthesis and characterization of bis-1,2,4-triazole derivatives explore the influence of molecular modifications on their physical properties, providing a foundation for understanding the behavior of similar compounds (O. Bekircan & H. Bektaş, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structural similarities have been synthesized and characterized, showing potential as versatile templates for the synthesis of heterocyclic compounds. For example, the synthesis of various 2-phenyl-3,4-substituted oxazoles and novel heterocyclic scaffolds has been achieved through nucleophilic ring-opening and cyclization reactions, demonstrating the utility of these compounds in organic synthesis and medicinal chemistry (Misra & Ila, 2010), (Amareshwar et al., 2011).

Antimicrobial and Anticancer Agents

Research has also focused on the development of new bis-aminomercaptotriazoles and bis-triazolothiadiazoles, highlighting their potential as anticancer agents. These studies reveal the promising bioactivity of triazole derivatives against various cancer cell lines, underscoring their significance in the development of new therapeutic agents (Holla et al., 2002).

Materials Chemistry and Nanotechnology

The compound's derivatives have been explored in materials chemistry, particularly in the synthesis of metal complexes and nanoparticles. For instance, the synthesis of Pd(II) complexes containing new bis-1,2,4-triazole ligands has been reported, serving as precursors for the preparation of Pd(0) nanoparticles. These findings suggest applications in catalysis and materials science, offering insights into the design of metal-organic frameworks and nanomaterials for various technological applications (Bahemmat et al., 2015).

Photochromic and Fluorescent Materials

The exploration of photochromic and fluorescent properties in related compounds indicates potential applications in the development of switchable materials. These materials can be used in sensing, imaging, and as components in optoelectronic devices. The study of their photochromic and fluorescence switching properties suggests innovative approaches to creating functional materials with controllable optical properties (Zhang et al., 2019), (Taguchi et al., 2011).

Eigenschaften

IUPAC Name |

5-methyl-3-[[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6S2/c1-9-15-13(19-17-9)21-7-11-4-3-5-12(6-11)8-22-14-16-10(2)18-20-14/h3-6H,7-8H2,1-2H3,(H,15,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLLLLJNSDVYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC(=CC=C2)CSC3=NNC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole, 3-methyl-5-[[[3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]phenyl]methyl]thio]- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

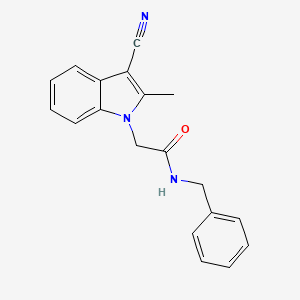

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

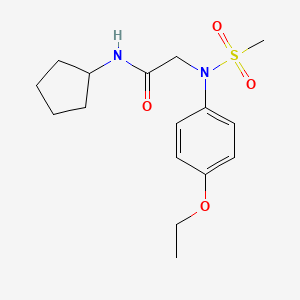

![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)